4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
Overview
Description
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenol ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol typically involves the reaction of phenol with trifluoroacetaldehyde ethyl hemiacetal in the presence of a catalytic amount of anhydrous potassium carbonate. This reaction predominantly yields the para-substituted product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis route involving phenol and trifluoroacetaldehyde ethyl hemiacetal can be scaled up for industrial applications, provided that appropriate reaction conditions and catalysts are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl group, to form alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol involves its interaction with cellular components, particularly mitochondria. It stimulates a phenotype suggestive of respiration through mitochondrial normalization. This activity is particularly relevant in the context of cancer research, where the compound has demonstrated activity in Vemurafenib-resistant melanoma .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl-2: This compound shares the trifluoromethyl group but differs in the presence of a pyrrolidine ring.
Phenol, 4,4’- [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis: This compound has a similar trifluoromethyl group but differs in its overall structure.
Uniqueness
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its ability to interact with mitochondrial components and its potential therapeutic applications in cancer research set it apart from other similar compounds.
Properties
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOXHSAQXFOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461211 | |
Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246245-20-5 | |
Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways to synthesize 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol?
A1: The research paper [] demonstrates that this compound can be synthesized through the reaction of phenol with trifluoroacetaldehyde ethyl hemiacetal. Interestingly, the regioselectivity of this reaction is influenced by the catalyst used:
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